Ac-DMQD-CHO

Apoptosis Caspase selectivity profiling Executioner caspase discrimination

Ac-DMQD-CHO is the definitive caspase-3‑selective inhibitor for apoptosis research requiring clean pathway attribution. Unlike Ac‑DEVD‑CHO, it spares caspase‑7 (Kiapp >200 nM vs 4.48 nM), eliminating dual‑executioner confounding. The reversible aldehyde warhead enables washout experiments. Validated in human chondrocytes and rat spinal cord injury models (1 mg/kg i.v.) with documented neuroprotection. Choose Ac‑DMQD‑CHO when graded caspase‑3 tuning matters more than complete ablation. ≥95% purity, supplied as trifluoroacetate salt.

Molecular Formula C20H31N5O10S
Molecular Weight 533.6 g/mol
Cat. No. B1631293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DMQD-CHO
SynonymsAc-DMQD-CHO
acetyl-Asp-Met-Gln-Asp-aldehyde
acetyl-aspartyl-methionyl-glutaminyl-aspartyl-aldehyde
DMQD-CHO
Molecular FormulaC20H31N5O10S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C=O
InChIInChI=1S/C20H31N5O10S/c1-10(27)22-14(8-17(31)32)20(35)25-13(5-6-36-2)19(34)24-12(3-4-15(21)28)18(33)23-11(9-26)7-16(29)30/h9,11-14H,3-8H2,1-2H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1
InChIKeyOTJJBPNCGKCNKG-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DMQD-CHO Peptide Aldehyde Caspase-3 Inhibitor: Potency, Selectivity, and Procurement Specifications


Ac-DMQD-CHO (CAS 259199-63-8) is a tetrapeptide aldehyde inhibitor that functions as a reversible, competitive active-site inhibitor of caspase-3. It demonstrates an IC₅₀ value of 39 nM for caspase-3 inhibition . The compound comprises the sequence acetyl-Asp-Met-Gln-Asp-aldehyde and exhibits differential selectivity for caspase-3 over the inflammatory caspase-1 (IC₅₀ = 148 nM; 3.8-fold) and the initiator caspase-8 (IC₅₀ = 1,100 nM; 28-fold) . Ac-DMQD-CHO is supplied as a trifluoroacetate salt with a molecular formula of C₂₀H₃₁N₅O₁₀S (free base MW: 533.55) and purity typically specified at ≥95% . The aldehyde warhead confers reversible inhibition kinetics, making this compound a defined chemical probe for dissecting caspase-3-dependent signaling pathways in apoptosis research, distinct from irreversible fluoromethylketone (FMK) inhibitors [1].

Why Ac-DMQD-CHO Cannot Be Substituted with Generic Caspase-3 Inhibitors in Apoptosis Research


Caspase-3 inhibitors within the peptide aldehyde class exhibit highly divergent selectivity windows and kinetic profiles that fundamentally alter experimental interpretations. While Ac-DEVD-CHO (Ki = 1.3 nM) and Ac-DNLD-CHO (Kiapp = 0.68 nM) demonstrate superior potency on isolated caspase-3, these compounds exhibit either substantially greater off-target caspase-7 inhibition (Ac-DEVD-CHO Ki = 1.6 nM) or require specialized synthetic access, rendering them less suitable for applications requiring defined caspase-3 versus caspase-7 discrimination [1]. The structural basis for Ac-DMQD-CHO's distinct profile lies in its P2 Gln and P3 Met residues, which interact suboptimally with the polar S3 site and hydrophobic S2 groove of caspase-3 compared to the optimal P3 Glu in Ac-DEVD-CHO [2]. This attenuated potency on caspase-3 (Kiapp = 13.3 nM) is paradoxically advantageous in systems where excessive inhibition would mask graded apoptotic responses. Substituting Ac-DMQD-CHO with a more potent analog risks silencing caspase-3 activity beyond physiologically relevant thresholds, while a less selective analog confounds caspase-3-specific pathway attribution. The aldehyde warhead's reversibility further distinguishes Ac-DMQD-CHO from irreversible FMK inhibitors, which may accumulate off-target modifications during extended incubations .

Quantitative Differentiation of Ac-DMQD-CHO from Closest Caspase-3 Inhibitor Analogs


Caspase-3 Versus Caspase-7 Selectivity: Ac-DMQD-CHO Offers a >15-Fold Discrimination Window

In a parallel comparative analysis of tetrapeptide aldehyde inhibitors against recombinant human caspases, Ac-DMQD-CHO exhibited a Kiapp of 13.3 nM for caspase-3, while demonstrating negligible inhibition of caspase-7 (Kiapp >200 nM), yielding a selectivity index >15-fold in favor of caspase-3 [1]. In contrast, the widely used reference inhibitor Ac-DEVD-CHO displayed a Kiapp of 0.288 nM for caspase-3 but retained potent activity against caspase-7 with a Kiapp of 4.48 nM, representing only a 15.6-fold selectivity index [1]. The absolute >200 nM threshold for caspase-7 inhibition by Ac-DMQD-CHO provides a clean functional window for attributing apoptotic phenotypes specifically to caspase-3 activity rather than to the overlapping substrate specificity of caspase-7. This discrimination is structurally rationalized by the P2 Gln residue of Ac-DMQD-CHO, which interacts unfavorably with the hydrophobic S2 pocket of caspase-7 relative to caspase-3 [2][3].

Apoptosis Caspase selectivity profiling Executioner caspase discrimination

Caspase-3 Ki Determination: Ac-DMQD-CHO Exhibits 9.5-Fold Lower Potency Than Ac-DEVD-CHO in Direct Comparison

In a rigorous kinetic analysis using purified recombinant human caspase-3, Ac-DMQD-CHO demonstrated a Ki value of 12.4 nM, whereas the canonical inhibitor Ac-DEVD-CHO exhibited a Ki of 1.3 nM under identical assay conditions [1]. The corresponding catalytic efficiency (kcat/Km) for the substrate analog Ac-DMQD-pNA was 17% relative to Ac-DEVD-pNA (100%) [1]. This 9.5-fold reduction in inhibitory potency is mechanistically attributed to the substitution of P3 Glu (in Ac-DEVD-CHO) with Met (in Ac-DMQD-CHO), which eliminates favorable polar interactions with the hydrophilic S3 site of caspase-3, and the presence of polar P2 Gln, which is suboptimal for the hydrophobic S2 groove [2][3]. The weaker inhibition is not a liability but rather a tunable feature for experimental systems where partial caspase-3 inhibition is required to observe graded apoptotic responses or to avoid complete pathway silencing that would preclude the detection of compensatory survival mechanisms.

Enzyme kinetics Caspase-3 inhibition Peptide aldehyde inhibitors

In Vivo Neuroprotective Efficacy: Ac-DMQD-CHO Reduces Apoptotic Cells and Improves Functional Recovery in Spinal Cord Injury Model

In a rat model of traumatic spinal cord injury, intravenous administration of Ac-DMQD-CHO at 1 mg/kg significantly reduced the number of apoptotic cells in the injured spinal cord tissue as assessed by TUNEL staining at 24 hours and 5 days post-injury [1]. Histopathological examination revealed that Ac-DMQD-CHO treatment attenuated cavitation and demyelination, and neurological performance assessments demonstrated improved functional recovery relative to untreated injured controls [1]. Unlike pan-caspase inhibitors that broadly suppress both inflammatory and apoptotic caspase cascades, Ac-DMQD-CHO's selectivity for caspase-3 allows for targeted intervention in the execution phase of apoptosis while preserving caspase-1-dependent inflammatory responses that may be beneficial for tissue repair [2]. This in vivo validation establishes Ac-DMQD-CHO as a reference compound for preclinical studies of caspase-3 inhibition in CNS trauma, distinguishing it from in vitro-only tool compounds lacking demonstrated in vivo activity.

Neuroprotection Spinal cord injury In vivo pharmacology

Cellular Apoptosis Inhibition: Ac-DMQD-CHO Attenuates Camptothecin-Induced Apoptosis in Human Chondrocytes

In immortalized human T/C 28a4 chondrocytes and primary human chondrocytes, Ac-DMQD-CHO inhibits apoptosis induced by camptothecin, a topoisomerase I inhibitor that triggers the intrinsic apoptotic pathway . While the precise EC₅₀ or percentage reduction values are not publicly specified in available datasheets, the documented efficacy in primary human cells establishes a baseline for cellular activity that distinguishes Ac-DMQD-CHO from inhibitors that have only been validated in immortalized cell lines. The compound's IC₅₀ of 39 nM in biochemical assays translates to cellular activity under conditions of camptothecin stress, providing a defined starting concentration (typically 10-50 μM in cell culture) for dose-response optimization [1]. This cellular validation in chondrocytes complements the neuronal apoptosis data and broadens the compound's applicability to cartilage biology and osteoarthritis research, where caspase-3-mediated chondrocyte apoptosis is a therapeutic target [2].

Chondrocyte apoptosis Camptothecin-induced cell death Caspase-3 inhibition

Selectivity Over Inflammatory Caspase-1: Ac-DMQD-CHO Demonstrates 3.8-Fold Discrimination

Ac-DMQD-CHO exhibits an IC₅₀ of 148 nM for caspase-1, yielding a 3.8-fold selectivity window relative to its 39 nM IC₅₀ for caspase-3 . This moderate selectivity is mechanistically expected given the conserved P1 Asp recognition across caspases but is sufficient to distinguish apoptotic execution (caspase-3) from inflammatory signaling (caspase-1) in cellular assays at optimized inhibitor concentrations. In contrast, the non-selective pan-caspase inhibitor Z-VAD-FMK inhibits both caspase-3 and caspase-1 with comparable potency, confounding pathway-specific interpretations . For investigators requiring a caspase-3 inhibitor that minimizes interference with caspase-1-mediated IL-1β processing, Ac-DMQD-CHO provides a defined selectivity ratio that can be leveraged through careful dose selection.

Caspase-1 inhibition Inflammatory caspases Selectivity profiling

Optimal Procurement Scenarios for Ac-DMQD-CHO in Apoptosis and Neuroprotection Research


Discriminating Caspase-3 from Caspase-7 Activity in Executioner Caspase Studies

When experimental objectives require selective inhibition of caspase-3 while preserving caspase-7 activity, Ac-DMQD-CHO is the preferred procurement choice. Direct comparative data show that Ac-DMQD-CHO exhibits negligible caspase-7 inhibition (Kiapp >200 nM), whereas the commonly used reference inhibitor Ac-DEVD-CHO retains potent caspase-7 activity (Kiapp = 4.48 nM) [1]. This >15-fold discrimination window enables clean attribution of apoptotic phenotypes to caspase-3, avoiding the confounding effects of dual executioner caspase inhibition. The structural basis for this selectivity resides in the P2 Gln and P3 Met residues of Ac-DMQD-CHO, which interact suboptimally with the caspase-7 S2 and S3 pockets [2].

In Vivo Neuroprotection Studies Requiring Validated Dosing and Efficacy Endpoints

For preclinical spinal cord injury or CNS trauma models, Ac-DMQD-CHO offers a validated in vivo dosing regimen (1 mg/kg i.v.) with documented reduction of apoptotic cell number, attenuated cavitation, decreased demyelination, and improved functional recovery [1][2]. Unlike many caspase-3 inhibitors that lack published in vivo validation, Ac-DMQD-CHO provides a benchmark compound for establishing caspase-3-dependent neuroprotective effects. The compound's selectivity for caspase-3 over inflammatory caspase-1 (3.8-fold) further allows for targeted intervention in neuronal apoptosis without broadly suppressing IL-1β-mediated inflammatory responses that may contribute to tissue repair .

Partial Caspase-3 Inhibition for Graded Apoptosis Studies in Cellular Systems

In experimental designs where complete caspase-3 blockade would mask physiologically relevant graded apoptotic responses, Ac-DMQD-CHO is the appropriate selection over more potent inhibitors. The compound's Ki of 12.4 nM on caspase-3 is 9.5-fold weaker than Ac-DEVD-CHO (Ki = 1.3 nM) under identical assay conditions [1]. This attenuated potency allows for dose-dependent tuning of caspase-3 activity, enabling the detection of partial pathway inhibition and compensatory survival signaling that would be obscured by near-complete enzyme silencing with Ac-DEVD-CHO. The aldehyde warhead's reversibility further permits washout experiments to assess the reversibility of apoptotic commitment [2].

Chondrocyte Apoptosis Research in Osteoarthritis Models

Ac-DMQD-CHO is validated for use in human chondrocyte systems, including immortalized T/C 28a4 cells and primary human chondrocytes, where it inhibits camptothecin-induced apoptosis [1][2]. This cellular validation positions the compound as a reference tool for osteoarthritis research, where caspase-3-mediated chondrocyte apoptosis is a key therapeutic target. The documented solubility in aqueous buffers (1 mg/mL) and storage stability at -20°C provide practical procurement specifications for routine cell culture applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-DMQD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.